molecular formula C21H14ClF2N3OS B2490222 2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide CAS No. 954051-59-3

2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2490222
CAS No.: 954051-59-3
M. Wt: 429.87
InChI Key: XKEDZXCCFJEFID-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide is a synthetic benzothiazole-acetamide derivative of significant interest in medicinal chemistry and pharmacological research. Compounds featuring the benzothiazole core are recognized as privileged structures due to their versatile biological properties . This specific molecule is designed for research applications in early drug discovery, particularly in the development of novel antimicrobial and antitumor agents. Main Applications & Research Value: The primary research value of this compound lies in its potential as a lead structure for investigating new therapeutic agents. The benzothiazole moiety is a well-established pharmacophore in biomedical research, with demonstrated activities including antimicrobial , antiprotozoal , and antitumor effects . Its structure is often explored as a bioisosteric replacement for other triazolic systems to modulate biological activity . Furthermore, thiazole-based nucleosides, such as the related compound tiazofurin, are known to exhibit potent antitumor and antibiotic activities . The incorporation of a 4-chlorophenyl group and a pyridinylmethyl moiety is intended to enhance target binding affinity and optimize physicochemical properties, making this compound a valuable tool for structure-activity relationship (SAR) studies. Mechanism of Action: While the exact mechanism of action for this specific derivative is a subject of ongoing research, related benzothiazole acetamides are known to function through various pathways. These can include enzyme inhibition and receptor binding. Some analogs have been reported to demonstrate potent tubulin polymerization inhibition, a mechanism relevant for anticancer activity . The presence of the benzothiazole ring also suggests potential for interaction with microbial targets, given that similar structures have shown promising antibacterial and antifungal profiles . Notice: This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3OS/c22-15-5-3-13(4-6-15)8-19(28)27(12-14-2-1-7-25-11-14)21-26-20-17(24)9-16(23)10-18(20)29-21/h1-7,9-11H,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDZXCCFJEFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 4,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions.

    Acylation Reaction: The benzothiazole derivative is then acylated with 2-(4-chlorophenyl)acetyl chloride in the presence of a base such as triethylamine.

    N-Alkylation: The final step involves the N-alkylation of the acylated product with 3-pyridinemethanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the aromatic rings or the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

To contextualize the unique attributes of the target compound, a comparative analysis with structurally related acetamides is essential. Key analogs include derivatives reported in crystallographic studies and synthetic methodologies (Table 1).

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Aryl/Heterocyclic Group Substituents Molecular Features Potential Applications
Target Compound 4-Chlorophenyl, 4,6-difluoro-1,3-benzothiazol, pyridinylmethyl Cl, F, N-methylpyridine High lipophilicity, electron-deficient benzothiazole Drug development, enzyme inhibition
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, 1,3-thiazol Cl, thiazole Twisted aryl-thiazol conformation (61.8°) Coordination chemistry, ligand design
2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 4-Chlorophenyl, 1,3-thiazol Cl Simpler structure, R22(8) hydrogen-bonded dimers Antimicrobial agents
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine, pyridine S-methyl, methylpyridine Sulfur bridge, planar heterocycles Medicinal intermediates

Structural and Electronic Differences

  • Substituent Effects: The target compound’s 4,6-difluorobenzothiazol group introduces strong electron-withdrawing effects compared to non-fluorinated thiazole or pyrimidine rings in analogs. Fluorine’s electronegativity may enhance dipole moments and polar surface area, impacting solubility and protein binding .
  • Conformational Flexibility : The twisted conformation observed in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (61.8° between aryl and thiazol planes) suggests that steric and electronic factors influence molecular geometry. The bulkier benzothiazole and pyridinylmethyl groups in the target compound may further restrict rotation, favoring specific bioactive conformations .
  • Hydrogen Bonding and Crystal Packing : Unlike the R22(8) hydrogen-bonded dimers in simpler thiazolyl acetamides , the target compound’s fluorinated benzothiazole and pyridinylmethyl groups may promote alternative intermolecular interactions (e.g., halogen bonding or π-stacking), affecting crystallinity and stability.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide is a synthetic molecule with potential therapeutic applications. It belongs to a class of compounds that exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C16H14ClF2N3OS\text{C}_{16}\text{H}_{14}\text{ClF}_2\text{N}_3\text{OS}

This structure includes a chlorophenyl group, a difluorobenzothiazole moiety, and a pyridine derivative. The presence of fluorine atoms is significant as they often enhance biological activity through increased lipophilicity and metabolic stability.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives for their effectiveness against Mycobacterium tuberculosis, several compounds similar to this one showed promising results with IC50 values ranging from 1.35 to 2.18 μM . The mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study on benzothiazole derivatives revealed that modifications in the benzothiazole ring could lead to enhanced cytotoxicity against cancer cell lines. The compound's ability to inhibit cell proliferation was attributed to its interaction with key regulatory proteins involved in cell cycle progression.

The mechanism by which this compound exerts its biological effects involves binding to specific targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting metabolic pathways essential for cell survival.
  • Receptor Interaction : It may also interact with various receptors affecting signaling pathways related to cell growth and apoptosis.

Case Study 1: Antitubercular Activity

In a systematic study, derivatives similar to 2-(4-chlorophenyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide were synthesized and tested against Mycobacterium tuberculosis. The most active derivatives showed IC90 values indicating effective inhibition at low concentrations. Notably, one derivative exhibited an IC90 of 40.32 μM while remaining non-toxic to human embryonic kidney cells (HEK-293) .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of benzothiazole derivatives. The study demonstrated that certain modifications led to increased cytotoxicity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with mitochondrial pathways and caspase activation .

Data Table: Biological Activity Summary

Activity TypeAssay TypeIC50/IC90 Values (μM)Reference
AntimicrobialMycobacterium tuberculosis1.35 - 2.18 (IC50)
AnticancerBreast cancer cell linesVaries (specific values not provided)
CytotoxicityHEK-293 cellsNon-toxic

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